![molecular formula C16H16N2O4S B2543331 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide CAS No. 2097908-57-9](/img/structure/B2543331.png)
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide is a multifaceted molecule that incorporates a pyrrolidinone structure, a furan ring, and a thiophene moiety. These structural features suggest that the compound could exhibit a range of chemical properties and biological activities, potentially making it a candidate for further pharmacological studies.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the synthesis of ethyl 2-(3-furopyridyl)acetates was achieved through the Wittig-Horner reaction, followed by hydrolysis and esterification . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, such as using a Wittig-Horner reaction to introduce the furan moiety. Additionally, the synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives has been depicted using a one-pot three-component synthesis, which could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound includes a pyrrolidinone ring, which is known for its presence in various pharmacologically active compounds. The furan and thiophene rings are heterocyclic compounds that are often found in molecules with significant biological activity. The presence of these rings in the compound suggests potential for interactions with biological targets .
Chemical Reactions Analysis
The reactivity of similar compounds has been explored, with reactions such as methylene-lithiation followed by alkylation being reported . These reactions could potentially be applied to the compound to modify its structure and introduce new functional groups that could alter its chemical and biological properties.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of related compounds can offer some insights. For example, the synthesis of related acetamide derivatives has been described as environmentally friendly with good yields, suggesting that similar methods could be applied to synthesize the compound with a favorable profile . The presence of multiple heteroatoms within the compound's structure is likely to influence its solubility, boiling point, and stability, which are important factors in its potential application as a pharmacological agent.
Scientific Research Applications
Synthesis and Reactivity
Research into the synthesis and reactivity of compounds related to furan, thiophene, and pyrrole derivatives highlights the versatility and potential of these heterocyclic frameworks for creating diverse molecular structures. For example, the study by Sacmacl et al. (2012) on the reactions of furan-3-ones with 2,3-diaminopyridine derivatives underscores the capacity of furan derivatives to undergo Michael type reactions, yielding pyrrol-2-ylidene-acetates with moderate yields (Sacmacl, Bolukbasl, & Şahin, 2012). Similarly, Craig et al. (2005) demonstrated that furan-2-ylmethyl and thien-2-ylmethyl tosylacetates could undergo decarboxylative Claisen rearrangement, showcasing the reactivity of these systems (Craig, King, Kley, & Mountford, 2005).
Biological Activities
The potential biological activities of compounds containing furan, thiophene, and pyrrole units have also been a subject of investigation. Yanagimoto et al. (2002) explored the antioxidative activity of heterocyclic compounds found in coffee volatiles produced by the Maillard reaction, with findings indicating that pyrroles exhibited significant antioxidant activity (Yanagimoto, Lee, Ochi, & Shibamoto, 2002). Furthermore, the synthesis of novel pyridine and naphthyridine derivatives by Abdelrazek et al. (2010) involved the use of furan and thiophene derivatives, indicating the potential of these heterocycles in medicinal chemistry applications (Abdelrazek, Kassab, Metwally, & Sobhy, 2010).
Advanced Materials
The development of advanced materials also benefits from the study of furan, thiophene, and pyrrole derivatives. For instance, the ethynylation of 2-(furan-2-yl)- and 2-(thiophen-2-yl)pyrroles discussed by Sobenina et al. (2014) showcases the modification of these heterocycles for potential applications in organic electronics or photovoltaics (Sobenina, Petrova, Tomilin, Gotsko, Ushakov, Klyba, Mikhaleva, & Trofimov, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c19-14(10-18-15(20)5-6-16(18)21)17-9-11(12-3-1-7-22-12)13-4-2-8-23-13/h1-4,7-8,11H,5-6,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJHBRBZDVZDDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC(C2=CC=CO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

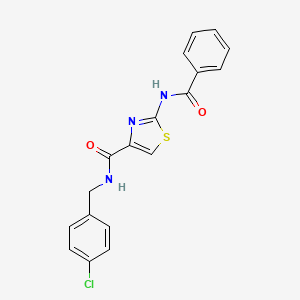
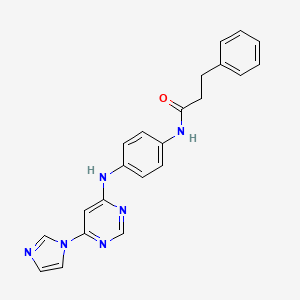

![5-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2543253.png)
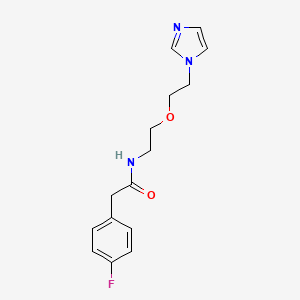


![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2543257.png)
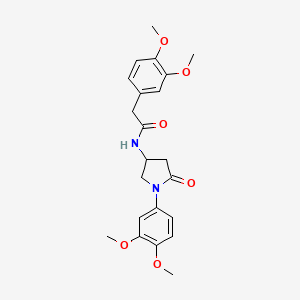
![Ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate](/img/structure/B2543264.png)
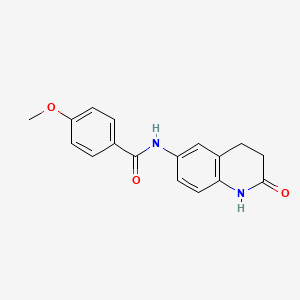

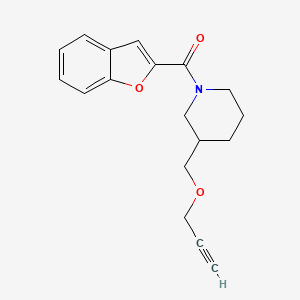
![N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2543270.png)